Dicyclohexylamine Borane

Catalog No.
S1957197
CAS No.
131765-96-3
M.F
C12H23BN
M. Wt
192.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dicyclohexylamine Borane

CAS Number

131765-96-3

Product Name

Dicyclohexylamine Borane

Molecular Formula

C12H23BN

Molecular Weight

192.13 g/mol

InChI

InChI=1S/C12H23N.B/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;/h11-13H,1-10H2;

InChI Key

ZIGNYCHWQJCLGW-UHFFFAOYSA-N

SMILES

[B].C1CCC(CC1)NC2CCCCC2

Canonical SMILES

[B].C1CCC(CC1)NC2CCCCC2

The exact mass of the compound Dicyclohexylamine Borane is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Dicyclohexylamine borane (DICAB) is a bench-stable, solid amine-borane complex utilized as a chemoselective reducing agent, a controlled hydroboration reagent, and a borylation precursor. Unlike traditional free borane complexes such as borane-tetrahydrofuran (BTHF) or borane-dimethyl sulfide (BMS)—which are highly moisture-sensitive, flammable, and require strict cold-chain logistics—DICAB is an air-stable powder that can be handled without specialized Schlenk line equipment. The presence of two bulky cyclohexyl groups provides exceptional steric shielding to the boron-nitrogen bond, elevating its thermal decomposition threshold to 118 °C [1]. This combination of ambient stability, odor-free handling, and predictable reactivity makes it a high-value procurement choice for scaling up pharmaceutical syntheses and advanced material formulations where process safety and logistical simplicity are paramount.

Procurement teams often default to borane-dimethyl sulfide (BMS) or simpler amine-boranes like dimethylamine borane (DMAB) due to lower unit costs, but these generic substitutions frequently fail during process scale-up. BMS introduces severe odor, toxicity, and flammability risks, necessitating specialized ventilation and anhydrous handling that inflate operational overhead. Conversely, while simple amine-boranes like DMAB are easier to handle, they suffer from premature thermal dehydrogenation at relatively low temperatures (e.g., 65 °C), limiting their use in heated reactions [1]. Furthermore, in advanced borylation workflows, less sterically hindered amine-boranes tend to form unreactive dimers, drastically reducing the yield of the desired monomeric products [2]. Dicyclohexylamine borane solves both issues: its bulky ligands prevent unwanted dimerization during catalysis and significantly raise the thermal stability threshold, ensuring reproducible, high-yield performance in demanding industrial environments.

Thermal Stability and Dehydrogenation Onset

The thermal stability of an amine-borane dictates its safety profile during storage, transport, and heated batch reactions. Thermogravimetric analysis demonstrates that dicyclohexylamine borane exhibits an exothermic dehydrogenation onset at 118 °C. In direct contrast, the less sterically hindered dimethylamine borane begins dehydrogenation at just 65 °C, and ammonia-borane at 100 °C [1]. This elevated thermal threshold confirms the stabilizing influence of the bulky dicyclohexyl ligands.

Evidence DimensionExothermic dehydrogenation onset temperature
Target Compound Data118 °C
Comparator Or Baseline65 °C (Dimethylamine borane)
Quantified Difference53 °C higher thermal stability threshold
ConditionsThermogravimetric analysis (TGA) of solid amine-boranes

Eliminates the need for cold-chain logistics and prevents premature reagent degradation during high-temperature batch reactions.

Monomer Formation and Borylation Yield

In the synthesis of pinacol arylboronates via tandem iodination/dehydroiodination, the steric bulk of the amine-borane is critical to preventing unwanted dimerization of the aminoborane intermediate. When tested in the one-pot borylation of 4-iodoanisole, dicyclohexylamine borane—a monomer-forming complex—achieved a 90% isolated yield. Under identical conditions, the primarily dimer-forming dimethylamine borane yielded only 58% of the desired product [1].

Evidence DimensionIsolated yield of pinacol arylboronate
Target Compound Data90% yield
Comparator Or Baseline58% yield (Dimethylamine borane)
Quantified Difference32% absolute increase in product yield
ConditionsOne-pot borylation of 4-iodoanisole via tandem iodination/dehydroiodination

Ensures high conversion rates in pharmaceutical intermediate synthesis, reducing raw material waste and complex purification steps.

Controlled Hydroboration Kinetics

Runaway exothermic reactions are a major hazard when using free borane complexes in large-scale hydroborations. Dicyclohexylamine borane acts as a controlled-release reagent; it hydroborates alkenes only after thermal dissociation. At 80 °C in toluene, the pseudo-first-order rate constant for the hydroboration of cyclohexene using dicyclohexylamine borane is 4.8 × 10^-5 s^-1. This rate is approximately 300 times lower than that of free borane under identical conditions [1].

Evidence DimensionPseudo-first-order reaction rate constant
Target Compound Data4.8 × 10^-5 s^-1
Comparator Or Baseline~300 times faster (Free borane)
Quantified DifferenceTwo orders of magnitude reduction in reaction rate
ConditionsHydroboration of cyclohexene at 80 °C in toluene

Provides a predictable, slow-release kinetic profile that dramatically improves process safety and temperature control in industrial reactors.

Radical Initiation Safety and Efficacy

Atom transfer radical additions (ATRA) often rely on highly reactive alkylboranes like triethylborane (BEt3), which is notoriously pyrophoric and reacts violently with oxygen at -78 °C. Dicyclohexylamine borane offers a bench-stable alternative. It remains completely air-stable at room temperature and efficiently initiates radical additions upon heating, driving the reaction to 93% conversion in 3 hours at 60 °C in MTBE [1]. The steric demand of the dicyclohexyl groups prevents the re-formation of the Lewis base-pair, ensuring rapid subsequent hydroborations.

Evidence DimensionHandling safety and initiation conditions
Target Compound DataAir-stable solid, initiates at 60 °C (93% conversion in 3h)
Comparator Or BaselinePyrophoric liquid, reacts violently at -78 °C (Triethylborane, BEt3)
Quantified DifferenceTransition from extreme cryogenic hazard to bench-stable thermal initiation
ConditionsRadical initiation for ATRA of alkyl halides in MTBE

Allows facilities to perform radical chemistry without the severe fire risks, specialized containment, and cryogenic overhead required for pyrophoric initiators.

Scale-Up Hydroboration and Reduction Processes

Because dicyclohexylamine borane eliminates the flammability, severe odor, and moisture sensitivity associated with borane-dimethyl sulfide (BMS) and borane-THF, it is the optimal choice for large-scale reductions of carbonyls and nitriles. Its controlled thermal dissociation profile prevents runaway exotherms, making batch processing significantly safer and reducing the need for cryogenic cooling infrastructure [1].

One-Pot Synthesis of Pharmaceutical Boronic Esters

In medicinal chemistry, synthesizing pinacol arylboronates via tandem iodination/dehydroiodination requires an amine-borane that resists dimerization. Dicyclohexylamine borane’s bulky ligands ensure the formation of reactive monomeric intermediates, delivering >90% yields where simpler amine-boranes fail, streamlining the production of Suzuki-Miyaura coupling partners [2].

Safe Radical Initiation in Polymer and Materials Science

For atom transfer radical additions (ATRA) and advanced polymerization techniques, dicyclohexylamine borane serves as a highly effective, air-stable radical initiator. It completely replaces the need for pyrophoric triethylborane (BEt3), allowing researchers to set up reactions on the benchtop and initiate them safely with mild heating (60 °C) [3].

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation]

Pictograms

Irritant

Irritant

Dates

Last modified: 08-16-2023

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